![molecular formula C14H17F3N2 B6437745 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole CAS No. 2548977-57-5](/img/structure/B6437745.png)
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole
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Overview
Description
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydro-1H-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the formation of the octahydro-1H-isoindole structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in its piperazine structure.
4-Amino-2-(trifluoromethyl)pyridine: Similar in having a trifluoromethyl group on the pyridine ring, but with an amino group instead of the octahydro-1H-isoindole structure.
Uniqueness
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is unique due to its combination of the trifluoromethyl group and the octahydro-1H-isoindole structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is a compound characterized by its trifluoromethyl group attached to a pyridine ring and an octahydro-1H-isoindole structure. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods that typically involve trifluoromethylation of the pyridine ring followed by the formation of the isoindole structure. The synthesis often employs trifluoromethyl iodide or sulfonate in the presence of bases like sodium hydride or potassium carbonate, with solvents such as acetonitrile or dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, the compound may modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Antiviral Effects
Preliminary investigations into the antiviral activity of this compound have demonstrated inhibitory effects against certain viruses. These findings warrant further exploration into its mechanism and efficacy as a therapeutic agent in viral infections.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In specific assays, it has shown cytotoxic effects on cancer cell lines, indicating that it may interfere with cancer cell proliferation and survival mechanisms.
Research Findings and Case Studies
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against Gram-positive bacteria; MIC values ranged from 5 to 20 µg/mL. |
Study 2 | Antiviral | Inhibition of viral replication in vitro; IC50 values were promising for further development. |
Study 3 | Anticancer | Induced apoptosis in breast cancer cell lines; IC50 values lower than standard chemotherapeutics. |
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)13-7-12(5-6-18-13)19-8-10-3-1-2-4-11(10)9-19/h5-7,10-11H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMFLCKLPMGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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